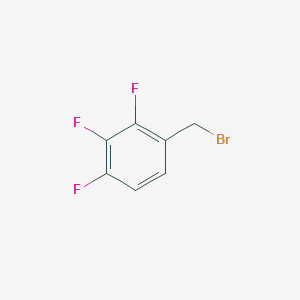

2,3,4-Trifluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSXDQVPGXFOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380350 | |

| Record name | 2,3,4-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157911-55-2 | |

| Record name | 2,3,4-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 2,3,4-Trifluorobenzyl Bromide in Modern Drug Discovery and Advanced Material Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trifluorobenzyl bromide (CAS No. 157911-55-2), a fluorinated organic compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its fundamental chemical and physical properties, explore established synthetic protocols, and analyze its reactivity profile. The core of this guide focuses on the strategic applications of this building block in drug discovery, elucidating how the unique electronic properties of the trifluorinated phenyl ring can be leveraged to enhance the pharmacological profiles of target molecules. Furthermore, we will discuss its role in the development of specialty polymers and other advanced materials. Safety considerations and detailed experimental methodologies are also provided to ensure safe and effective utilization in a laboratory setting.

Introduction: The Growing Importance of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science.[1][2] The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and lipophilicity.[1][3] These modifications are often key to improving a drug candidate's efficacy, pharmacokinetic profile, and overall therapeutic potential.[1][4]

This compound has emerged as a versatile and highly valuable building block for introducing the 2,3,4-trifluorobenzyl moiety into a wide range of molecular scaffolds.[5] Its benzylic bromide provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the trifluorinated aromatic ring imparts the desirable physicochemical properties associated with organofluorine compounds.[4] This guide will serve as a detailed resource for researchers seeking to harness the potential of this powerful synthetic intermediate.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 157911-55-2 | [5][6][7] |

| Molecular Formula | C₇H₄BrF₃ | [5][7] |

| Molecular Weight | 225.01 g/mol | [5] |

| Appearance | Colorless to light orange/yellow/green clear liquid | [5][6] |

| Density | 1.710 - 1.72 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.5070 - 1.51 | [5] |

| Boiling Point | 191.4 °C | [7] |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | [7] |

| Synonyms | 1-(Bromomethyl)-2,3,4-trifluorobenzene | [5][6][7] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the bromination of the corresponding alcohol, 2,3,4-trifluorobenzyl alcohol. A general and effective method for this transformation is the use of a brominating agent such as phosphorus tribromide (PBr₃) in an appropriate solvent.

General Synthetic Protocol: Bromination of 2,3,4-Trifluorobenzyl Alcohol

This protocol is adapted from established methods for the synthesis of benzylic bromides from their corresponding alcohols.[8]

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,4-trifluorobenzyl alcohol (1 equivalent) in anhydrous toluene.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and water. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Applications in Drug Discovery and Development

The strategic incorporation of the 2,3,4-trifluorobenzyl moiety can significantly enhance the drug-like properties of a molecule.[5][9]

Modulation of Physicochemical Properties

-

Lipophilicity: The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[9][10]

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.[9][10]

-

Binding Affinity: The electron-withdrawing nature of the three fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins.[4]

Synthetic Utility in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its reactive benzylic bromide allows for its facile incorporation into molecules through reactions with nucleophiles such as amines, alcohols, and thiols. This makes it a valuable tool for structure-activity relationship (SAR) studies.

Illustrative Reaction Workflow:

Caption: General workflow for nucleophilic substitution.

Role in Materials Science

Beyond its applications in the life sciences, this compound is also utilized in the development of advanced materials.[5] The introduction of the trifluorobenzyl group into polymer backbones can enhance their thermal stability, chemical resistance, and modify their optical and dielectric properties.[3][9] This makes it a valuable monomer for the synthesis of specialty polymers used in electronics, aerospace, and other high-performance applications.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[6][11] It may also be corrosive to metals.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13] Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[12][14] Keep away from incompatible materials such as strong oxidizing agents and bases.[14]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][14] Recommended storage temperature is 2-8 °C.[5]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][11][14]

-

Conclusion

This compound is a powerful and versatile building block with significant applications in both drug discovery and materials science. Its unique combination of a reactive benzylic bromide and an electron-withdrawing trifluorinated aromatic ring allows for the strategic modification of molecular properties. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively utilize this reagent to advance their scientific endeavors.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered?.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide.

- Credi, A., et al. (n.d.). Supporting Information.

- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

- The Royal Society of Chemistry. (2016). Supporting Information for....

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 157911-55-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 9. kaibangchem.com [kaibangchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

2,3,4-Trifluorobenzyl bromide physical properties

An In-Depth Technical Guide to 2,3,4-Trifluorobenzyl Bromide: Properties, Applications, and Experimental Protocols

Introduction

This compound, also known by its systematic name 1-(Bromomethyl)-2,3,4-trifluorobenzene, is a halogenated aromatic compound of significant interest to the scientific community. As a versatile chemical intermediate, its unique molecular structure, featuring a reactive benzyl bromide functional group and a trifluorinated phenyl ring, makes it an invaluable building block in various fields. This guide provides a comprehensive overview of its physical properties, chemical behavior, applications, and essential experimental protocols, tailored for researchers and professionals in drug development, agrochemical synthesis, and materials science. The strategic incorporation of fluorine atoms profoundly influences the electronic properties of the molecule, which can be leveraged to enhance the metabolic stability, lipophilicity, and biological efficacy of target compounds.[1][2][3][4]

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 157911-55-2 | [1][5] |

| Molecular Formula | C₇H₄BrF₃ | [1][5] |

| Molecular Weight | 225.01 g/mol | [1][5] |

| Appearance | Colorless to light orange/yellow/green clear liquid | [1][6] |

| Density | 1.710 - 1.72 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5070 - 1.51 | [1] |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | |

| Purity (Typical) | ≥ 97-98% (by GC) | [1] |

| Synonyms | 1-(Bromomethyl)-2,3,4-trifluorobenzene | [1][6] |

Section 2: Reactivity and Chemical Profile

The utility of this compound stems from its distinct reactivity. The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This facilitates a wide range of substitution reactions.

Simultaneously, the three electron-withdrawing fluorine atoms on the aromatic ring modulate the reactivity of the benzylic position and, more importantly, impart unique properties to the final products. In medicinal chemistry, for example, the introduction of fluorine can improve a drug candidate's metabolic stability, binding affinity, and membrane permeability.[3][4]

The primary reaction mechanism involves the displacement of the bromide ion by a nucleophile (e.g., amines, alcohols, thiols, carbanions), making it an efficient agent for introducing the 2,3,4-trifluorobenzyl moiety into a target molecule.

Caption: Generalized S_N2 reaction pathway for this compound.

Section 3: Key Applications

The versatile nature of this compound has led to its use in several high-technology sectors.

-

Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of fluorinated compounds for drug discovery.[1][2] The 2,3,4-trifluorobenzyl group is incorporated into molecules to enhance their pharmacological profiles, targeting a range of conditions including central nervous system disorders and cancer.[2][7]

-

Agrochemical Development : In agrochemistry, it is used to develop advanced pesticides and herbicides.[1][2][7] The fluorine atoms can increase the efficacy and environmental stability of these agents.[2][7]

-

Materials Science : The compound is employed in the production of specialty polymers and coatings.[1][3] These materials often exhibit superior thermal stability and chemical resistance, making them suitable for demanding applications in the electronics and automotive industries.[1]

-

Catalyst Synthesis : this compound may be used to synthesize specialized phase-transfer catalysts (PTCs).

Section 4: Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Hazards : The compound is classified as corrosive (Skin Corrosion 1B) and causes severe skin burns and eye damage.[6] It may also be corrosive to metals.[6] It is a lachrymator, meaning it can cause tearing.

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood.

-

Storage : Store in a cool, dry, and well-ventilated area at temperatures between 2-8°C.[1] The container must be kept tightly sealed to prevent exposure to moisture, which can cause hydrolysis to the corresponding benzyl alcohol, and to prevent the escape of vapors.

Section 5: Experimental Protocols

The following sections detail generalized but authoritative procedures for the synthesis and purification of benzyl bromides, which are applicable to the 2,3,4-trifluoro isomer.

General Synthesis Workflow

A common and effective method for synthesizing benzyl bromides is the bromination of the corresponding benzyl alcohol using a brominating agent like phosphorus tribromide (PBr₃).

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Dissolve 2,3,4-trifluorobenzyl alcohol in an anhydrous solvent (e.g., toluene, diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.[8] An exothermic reaction may occur.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

-

Carefully pour the reaction mixture into ice water to quench the excess PBr₃.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ether).[8][9]

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.[8][9]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[8]

Purification Protocol

The crude product often contains unreacted starting material or byproducts from hydrolysis. Purification is essential to achieve the high purity required for subsequent reactions.

Caption: Decision workflow for the purification of this compound.

Method A: Fractional Vacuum Distillation This is the most rigorous method for achieving high purity.

-

Assemble a fractional distillation apparatus for vacuum operation.

-

Place the crude oil in the distillation flask.

-

Slowly reduce the pressure to the appropriate level.

-

Heat the flask gently to distill the product, collecting the fraction at the correct boiling point and pressure. This method effectively removes less volatile impurities.[10]

Method B: Alumina Plug Filtration This is a rapid method for removing polar impurities like the corresponding alcohol or acid that may have formed through degradation.[10]

-

Place a small plug of cotton or glass wool at the bottom of a chromatography column or a large pipette.

-

Add a layer of sand, followed by a layer of basic alumina.

-

Dissolve the crude benzyl bromide in a minimal amount of a non-polar solvent (e.g., hexane).

-

Pass the solution through the alumina plug, eluting with the same or a slightly more polar solvent.

-

Collect the eluent and remove the solvent under reduced pressure to yield the purified product.

Conclusion

This compound is a high-value reagent whose strategic importance in modern chemistry cannot be overstated. Its well-defined physical properties, predictable reactivity, and the beneficial effects of its trifluorinated core make it an essential tool for chemists aiming to synthesize novel molecules with enhanced properties. Proper understanding of its handling, reactivity, and purification is paramount for its safe and effective use in the laboratory.

References

- Oakwood Chemical. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Blog. (2025). What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered?

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

- Reddit. (2016). BnBr purification via basic alumina?

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | 157911-55-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. kaibangchem.com [kaibangchem.com]

- 8. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. reddit.com [reddit.com]

2,3,4-Trifluorobenzyl bromide structure

An In-depth Technical Guide to 2,3,4-Trifluorobenzyl Bromide: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 157911-55-2), a critical fluorinated building block for professionals in drug development, agrochemical research, and materials science. The document details the compound's physicochemical properties, outlines robust synthetic protocols, and explores its chemical reactivity with a focus on its role as an alkylating agent. Core applications are discussed, highlighting how the unique electronic properties imparted by the trifluorinated aromatic ring contribute to enhanced metabolic stability, lipophilicity, and binding affinity in novel molecules. This guide serves as a technical resource, integrating field-proven insights with detailed experimental procedures and essential safety protocols to empower researchers in leveraging this versatile reagent for advanced synthesis and innovation.

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—are exploited to fine-tune the physicochemical and biological characteristics of a compound.[1] this compound has emerged as a particularly valuable reagent in this context. It serves as a versatile intermediate for introducing the 2,3,4-trifluorobenzyl moiety into a wide range of molecular scaffolds.

This functional group is instrumental in the development of new pharmaceuticals, agrochemicals, and high-performance materials.[2][3][4] In drug discovery, for example, the trifluorinated ring can significantly enhance a candidate's metabolic stability, improve its ability to cross biological membranes (lipophilicity), and increase its binding affinity to target proteins.[1][4][5] This guide offers an in-depth examination of this compound, from its fundamental structure to its practical application.

Physicochemical Properties and Structural Analysis

This compound, also known as 1-(Bromomethyl)-2,3,4-trifluorobenzene, is a halogenated aromatic compound.[2][6] Its structure features a reactive benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions.

Caption: Proposed synthetic workflow for this compound.

Representative Synthetic Protocol

This protocol describes a generalized, two-step procedure for laboratory-scale synthesis.

Step 1: Reduction to 2,3,4-Trifluorobenzyl Alcohol

-

Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 2,3,4-trifluorobenzaldehyde (1.0 eq) and anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

Cooling: The solution is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.2 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C. The causality here is that a slow addition controls the exothermic reaction and prevents side reactions.

-

Reaction: The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup: The reaction is quenched by the slow addition of water. The resulting mixture is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be purified by column chromatography. [7] Step 2: Bromination to this compound

-

Setup: The purified 2,3,4-Trifluorobenzyl alcohol (1.0 eq) is dissolved in anhydrous diethyl ether in a flask under an inert atmosphere and cooled to 0 °C.

-

Reagent Addition: Phosphorus tribromide (PBr₃, 0.5 eq) is added dropwise via a syringe. This reagent is highly effective for converting primary alcohols to bromides with high fidelity.

-

Reaction: The mixture is stirred at 0 °C for 30-60 minutes. The reaction is monitored by TLC for the disappearance of the alcohol.

-

Workup: The reaction mixture is carefully poured into an ice-water mixture and stirred for 1 hour to hydrolyze any excess PBr₃. The aqueous phase is extracted with ether. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine. [7]5. Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Profile

The synthetic utility of this compound stems from its nature as a potent alkylating agent . [2]The carbon of the bromomethyl (-CH₂Br) group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles in Sₙ2 (bimolecular nucleophilic substitution) reactions.

Key Mechanistic Features:

-

Benzylic Position: The benzylic carbon is inherently activated towards substitution because the p-orbitals of the adjacent aromatic ring can stabilize the Sₙ2 transition state.

-

Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating a rapid reaction rate compared to analogous chlorides. [8]* Electronic Influence: The three electron-withdrawing fluorine atoms on the aromatic ring influence the molecule's overall electronic properties. This is less about altering the Sₙ2 reaction rate and more about modifying the characteristics (e.g., metabolic stability, receptor affinity) of the final product molecule. [1][5]

Caption: General Sₙ2 reaction mechanism with this compound.

Core Applications in Research and Development

The unique combination of a reactive handle and a property-modifying trifluorobenzyl group makes this reagent a valuable tool across several scientific domains.

-

Drug Discovery and Medicinal Chemistry: This is a primary application area. The 2,3,4-trifluorobenzyl moiety is incorporated into lead compounds to optimize their drug-like properties. It is used to synthesize potential treatments for central nervous system disorders, cancer, and infectious diseases. [3]The fluorine atoms can block metabolic pathways (enhancing half-life), increase membrane permeability, and create specific interactions within a biological target's binding pocket. [1][4]

-

Agrochemicals: In a manner analogous to pharmaceuticals, the reagent is used to build new pesticides and herbicides. The goal is to create molecules with higher potency, allowing for lower application doses, and potentially more favorable environmental degradation profiles. [2][3][4]

-

Materials Science: The compound is used in the synthesis of specialty polymers and coatings. The high thermal stability and chemical resistance of the C-F bond translate to materials with enhanced durability, making them suitable for demanding applications in electronics and nanotechnology. [2][5]

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires strict safety protocols. All handling should be performed by trained personnel in a well-ventilated chemical fume hood.

Hazard Identification:

| Hazard Class | GHS Code | Description | Reference(s) |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [6] |

| Corrosive to Metals | H290 | May be corrosive to metals | [6] |

Recommended Procedures:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory. * Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Check gloves for integrity before each use. [9] * Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure full skin coverage.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate. [10]

-

-

Handling:

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [10][11] * Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [10][11] * Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [10][11] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [11]

-

Conclusion

This compound is a powerful and enabling reagent for the modern chemist. Its well-defined reactivity as an alkylating agent, combined with the significant and beneficial influence of its trifluorinated core, makes it an indispensable building block. For researchers in drug discovery, agrochemistry, and materials science, mastering the use of this compound opens up new avenues for creating novel molecules with precisely tailored properties. By adhering to the synthetic, mechanistic, and safety principles outlined in this guide, professionals can safely and effectively harness the full potential of this versatile chemical.

References

- Safety data sheet according to 1907/2006/EC, Article 31. (URL: [Link])

- This compound - MySkinRecipes. (URL: [Link])

- What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered? - Blog. (URL: [Link])

- Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. (URL: [Link])

- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google P

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. kaibangchem.com [kaibangchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 157911-55-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of 2,3,4-Trifluorobenzyl Bromide from Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,3,4-Trifluorobenzyl bromide, a critical intermediate in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this compound highly valuable in drug discovery.[1][2] This document details a robust and efficient synthetic route starting from 2,3,4-trifluorotoluene, focusing on the principles of free-radical bromination. It offers a comprehensive overview of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization, tailored for professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of Fluorinated Benzyl Bromides in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[2] The trifluoromethyl group, in particular, is a common feature in many top-selling pharmaceuticals.[3] this compound serves as a versatile building block, allowing for the introduction of the 2,3,4-trifluorobenzyl moiety into a wide range of molecular scaffolds.[1][4] Its utility is prominent in the synthesis of novel therapeutic agents, including potential anti-cancer, anti-inflammatory, and anti-microbial compounds, as well as in the development of advanced materials such as specialty polymers.[1][4][5]

This guide focuses on a common and effective method for the synthesis of this compound: the free-radical bromination of 2,3,4-trifluorotoluene. This approach offers a direct and scalable route to the desired product.

Synthetic Pathway: Free-Radical Bromination of 2,3,4-Trifluorotoluene

The conversion of 2,3,4-trifluorotoluene to this compound is typically achieved through a benzylic bromination reaction. This reaction proceeds via a free-radical chain mechanism and is commonly facilitated by the use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6][7]

The Wohl-Ziegler Reaction: Mechanism and Rationale

The benzylic bromination using NBS and a radical initiator is known as the Wohl-Ziegler reaction.[7][8] The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.

The mechanism can be broken down into three key stages:

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as AIBN.[8] This decomposition generates two carbon-centered radicals and a molecule of nitrogen gas.[8][9] These initiator radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2,3,4-trifluorotoluene, forming a stable 2,3,4-trifluorobenzyl radical and HBr. This benzylic radical is stabilized by resonance with the aromatic ring. The newly formed HBr reacts with NBS to produce a bromine molecule (Br2). The benzyl radical then reacts with a bromine molecule to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

The choice of a non-polar solvent, such as carbon tetrachloride (historically) or (trifluoromethyl)benzene, is crucial to prevent ionic side reactions.[6][10] It is also important to maintain anhydrous conditions, as water can hydrolyze the NBS and the product.[11]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2,3,4-Trifluorotoluene | C₇H₅F₃ | 146.11 | 10.0 g (68.4 mmol) | ≥98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 12.8 g (72.0 mmol) | ≥99% |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.22 g (1.37 mmol) | ≥98% |

| (Trifluoromethyl)benzene | C₇H₅F₃ | 146.11 | 100 mL | Anhydrous |

Reaction Setup and Procedure

-

Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Charging the Flask: The flask is charged with 2,3,4-trifluorotoluene (10.0 g, 68.4 mmol), N-bromosuccinimide (12.8 g, 72.0 mmol), azobisisobutyronitrile (0.22 g, 1.37 mmol), and anhydrous (trifluoromethyl)benzene (100 mL).

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 102°C) under a nitrogen atmosphere. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Extraction and Washing: The filtrate is transferred to a separatory funnel and washed sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (50 mL) to remove any remaining acidic byproducts. The organic layer is then washed with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | A singlet for the benzylic protons (CH₂Br) around δ 4.5 ppm and multiplets for the aromatic protons. |

| ¹³C NMR | A signal for the benzylic carbon around δ 30-35 ppm and signals for the aromatic carbons showing C-F couplings. |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms on the aromatic ring.[12] |

| GC-MS | A single major peak corresponding to the molecular weight of the product (224.99 g/mol for the bromine-79 isotope and 226.99 g/mol for the bromine-81 isotope). |

Safety and Handling

This compound is a corrosive and lachrymatory substance.[13][14][15] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[13][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][17]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[13][18] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][18]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16][17] Keep the container tightly closed.[16]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[14]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

The following diagram illustrates the free-radical chain mechanism of the Wohl-Ziegler bromination.

Caption: Free-radical mechanism of the Wohl-Ziegler bromination.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound from 2,3,4-trifluorotoluene. By understanding the underlying principles of the Wohl-Ziegler reaction and adhering to the detailed experimental protocol and safety precautions, researchers can confidently prepare this valuable fluorinated building block for applications in drug discovery and materials science. The strategic use of such intermediates is paramount in the ongoing quest to develop novel and more effective chemical entities.

References

- Study.com.

- Wikipedia. Azobisisobutyronitrile. [Link]

- Common Organic Chemistry.

- Chemistry LibreTexts. 4: Radical Reactions. [Link]

- 365 Chemistry. NBS | AIBN | Radical Stability. [Link]

- Wikipedia. N-Bromosuccinimide. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered?. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. [Link]

- ACS Publications.

- Wikipedia. Trifluorotoluene. [Link]

- ResearchGate. ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. [Link]

- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

- Wikipedia. N-Bromosuccinimide. [Link]

- Organic Chemistry Portal.

- PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

- Google Patents. Synthesis method of 2,4,5-trifluorophenylacetic acid.

- Science. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]

- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

- Wikipedia.

- Google Patents. Method for preparing 2,4, 5-trifluorobenzyl bromide by using 2,4, 5-trifluorobenzyl chloride.

- Google Patents. Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

- PubMed Central.

- YouTube. 10.

- Beilstein Journals.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. kaibangchem.com [kaibangchem.com]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 9. AIBN Overview, Structure & Initiators | Study.com [study.com]

- 10. researchgate.net [researchgate.net]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. rsc.org [rsc.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. This compound 97 157911-55-2 [sigmaaldrich.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

2,3,4-Trifluorobenzyl bromide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2,3,4-Trifluorobenzyl Bromide

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of drug discovery and materials science, fluorinated organic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and lipophilicity make them privileged scaffolds in rational design.[1] this compound (CAS 157911-55-2) serves as a critical synthetic intermediate, a versatile building block for introducing the trifluorobenzyl moiety into a target molecule. However, its utility is predicated on unequivocal structural verification and purity assessment. The presence of constitutional isomers or residual starting materials can derail a synthetic campaign, leading to costly and time-consuming troubleshooting.

This guide provides an in-depth, field-proven approach to the comprehensive spectral analysis of this compound. We will move beyond mere data reporting and delve into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for the practicing researcher who requires not just the "what," but the "why" and "how" of rigorous analytical characterization.

Figure 1: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed insight into the molecular framework. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, it is essential for unambiguous assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum is often the first and fastest analytical tool deployed. Its simplicity for this molecule is, in itself, a key diagnostic feature.

Expected Spectral Features:

-

Benzylic Protons (-CH₂Br): These two protons are chemically equivalent and are not adjacent to any other protons. Therefore, they will appear as a sharp singlet . Due to the electronegativity of the adjacent bromine atom and the aromatic ring, this signal is expected to be deshielded, appearing in the δ 4.5-4.8 ppm range.[2][3]

-

Aromatic Protons (-C₆H₂F₃): The molecule possesses two protons on the aromatic ring. These protons are non-equivalent and will couple to each other (³JHH) and to the neighboring fluorine atoms (³JHF, ⁴JHF). This complex spin system will result in two distinct multiplets . The signals will appear in the typical aromatic region, likely between δ 7.0 and 7.5 ppm.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH ₂Br | 4.5 – 4.8 | Singlet (s) | 2H |

| Aromatic H -5 | 7.0 – 7.5 | Multiplet (m) | 1H |

| Aromatic H -6 | 7.0 – 7.5 | Multiplet (m) | 1H |

Table 1: Predicted ¹H NMR Spectral Data.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Chemistry

Given that fluorine is 100% abundant with a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique.[4][5] The wide chemical shift dispersion provides excellent signal separation.

Expected Spectral Features: The three fluorine atoms are chemically non-equivalent and will therefore produce three distinct signals. Each signal will be split by coupling to the other two fluorine atoms and the adjacent aromatic protons.

-

F-2, F-3, F-4: Each fluorine will appear as a complex multiplet, likely a doublet of doublets of doublets (ddd) or a triplet of doublets (td), depending on the relative magnitudes of the coupling constants. The interpretation of these complex patterns provides definitive confirmation of the 2,3,4-substitution pattern.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -135 to -145 | Complex Multiplet (m) |

| F-3 | -150 to -160 | Complex Multiplet (m) |

| F-4 | -140 to -150 | Complex Multiplet (m) |

Table 2: Predicted ¹⁹F NMR Spectral Data (Referenced to CFCl₃ at δ 0.00 ppm).

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Use a spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse.

-

Decoupling: Typically acquired with proton decoupling to simplify the spectrum, though a coupled spectrum is needed for full assignment.

-

Spectral Width: A wide spectral width (~250 ppm) is necessary to ensure all signals are captured.[4]

-

Relaxation Delay (D1): 2-5 seconds.

-

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using an external standard like CFCl₃ or an internal standard if available.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum is complicated by C-F coupling, which can span several bonds and is often large (¹JCF > 200 Hz).[6][7] This feature, while challenging, provides an incredibly rich dataset for structural confirmation.

Expected Spectral Features: The molecule has 7 unique carbon signals. In a standard proton-decoupled spectrum, each carbon signal will still be split by the fluorine atoms.

-

Benzylic Carbon (-CH₂Br): This carbon will be split by the ortho-fluorine (F-2, a two-bond coupling, ²JCF) and potentially smaller couplings to F-3 and F-4, likely appearing as a doublet or triplet around δ 25-35 ppm.

-

Aromatic Carbons: All six aromatic carbons will exhibit complex splitting patterns due to one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) couplings. The carbons directly bonded to fluorine (C-2, C-3, C-4) will show very large one-bond couplings (¹JCF ≈ 240-260 Hz), appearing as doublets or doublet of doublets.[7][8] The other carbons (C-1, C-5, C-6) will show smaller, but still significant, multi-bond C-F couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -C H₂Br | 25 – 35 | Doublet or Triplet (d or t) |

| C -1 | 120 – 130 | Multiplet (m) |

| C -2 | 145 – 155 (¹JCF ≈ 250 Hz) | Doublet of Doublets (dd) |

| C -3 | 140 – 150 (¹JCF ≈ 250 Hz) | Doublet of Doublets (dd) |

| C -4 | 150 – 160 (¹JCF ≈ 250 Hz) | Doublet of Doublets (dd) |

| C -5 | 115 – 125 | Multiplet (m) |

| C -6 | 125 – 135 | Multiplet (m) |

Table 3: Predicted ¹³C NMR Spectral Data.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (~20-30 mg in 0.6 mL of solvent) is recommended due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a spectrometer with a multinuclear probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: Requires a significant number of scans (e.g., 512 to 2048) to achieve a good signal-to-noise ratio.

-

Advanced: For simplification, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed if the hardware allows, which would result in 7 sharp singlets.[6][7]

-

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups and fingerprinting the molecule.

Expected Spectral Features: The IR spectrum will be dominated by absorptions from the aromatic ring, the C-F bonds, and the alkyl halide group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds.[9] |

| Aliphatic C-H Stretch (-CH₂) | 3000 - 2850 | Medium | Characteristic of sp³ C-H bonds.[9] |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong | A series of sharp bands confirms the presence of the aromatic ring.[9] |

| C-F Stretch | 1350 - 1100 | Strong | This region will contain multiple, very intense bands, highly diagnostic for organofluorine compounds.[10][11] |

| C-Br Stretch | 650 - 550 | Medium | Found in the low-frequency region of the spectrum.[11] |

Table 4: Predicted Major IR Absorption Bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expected Spectral Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion, corresponding to the two major isotopes of bromine: ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[12] The expected masses will be m/z 224 (for C₇H₄⁷⁹BrF₃) and m/z 226 (for C₇H₄⁸¹BrF₃).

-

Base Peak: The most dominant fragmentation pathway for benzyl halides is the cleavage of the C-Br bond to form a stable benzyl cation.[13][14] In this case, the loss of a bromine radical will form the 2,3,4-trifluorobenzyl cation at m/z 145 . This is expected to be the base peak (most intense signal) in the spectrum.

-

Other Fragments: Loss of HBr from the molecular ion could lead to a peak at m/z 144. Further fragmentation of the aromatic ring is also possible but will likely result in lower intensity signals.

| m/z | Proposed Fragment | Comments |

| 226 | [C₇H₄⁸¹BrF₃]⁺˙ | Molecular ion (M+2 peak), approximately equal in intensity to m/z 224. |

| 224 | [C₇H₄⁷⁹BrF₃]⁺˙ | Molecular ion (M⁺ peak). |

| 145 | [C₇H₄F₃]⁺ | Base Peak. Formed by loss of •Br from the molecular ion.[14][15] |

| 144 | [C₇H₃F₃]⁺˙ | Formed by loss of HBr from the molecular ion. |

Table 5: Predicted Key Fragments in the EI Mass Spectrum.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purity analysis, or by direct insertion probe.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis: Identify the molecular ion cluster and the base peak. Compare the observed fragmentation pattern with the predicted pathways.

Part 4: Integrated Analytical Workflow

Figure 2: Integrated workflow for structural verification.

This workflow ensures that the molecular weight, functional groups, and precise atomic connectivity are all confirmed, providing a robust and trustworthy characterization of this compound for any high-stakes application.

References

- University of Ottawa NMR Facility Blog (2007). 13C NMR of Fluorinated Organics.

- Doddrell, D. M., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-409.

- Wikipedia (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ACD/Labs (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Magritek (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Supporting Information for a relevant article providing examples of NMR data for fluorinated compounds.

- AZoM (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- IONiC / VIPEr (2008). 13C NMR of fluorinated aromatics.

- UCLA Chemistry (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion.

- SpectraBase (n.d.). 1,3,5-Trifluorobenzene 19F NMR.

- Kobayashi, Y., & Chinen, E. (1967). Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1896-1900.

- SpectraBase (n.d.). 1,2,3-Trifluorobenzene 19F NMR.

- Zare, R. N. (n.d.). Fragmentation mechanisms in mass spectrometry. Stanford University.

- eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- University of Durham (n.d.). 19Flourine NMR.

- JoVE (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation.

- Infrared & Raman Users Group (IRUG) (n.d.). General principles of IR spectroscopy for organofluorine compounds.

- SpectraBase (n.d.). p-fluoro-N-[p-(trifluoromethyl)benzyl]benzamide 1H NMR.

- PubChem (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene.

- Spectroscopy Online (2023). Halogenated Organic Compounds.

- NIST WebBook (n.d.). 4-(Trifluoromethoxy)benzyl bromide.

- Wikipedia (n.d.). Organofluorine chemistry.

- ACD/Labs (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Minnesota State University Moorhead (n.d.). Short Summary of 1H-NMR Interpretation.

- University of Colorado Boulder (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Organic Chemistry Data (2020). 5-HMR-2 Chemical Shift.

- NIST WebBook (n.d.). 2-Trifluoromethylbenzyl bromide.

- Chemistry LibreTexts (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. acdlabs.com [acdlabs.com]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bfh.ch [bfh.ch]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 13. ugto.mx [ugto.mx]

- 14. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 15. whitman.edu [whitman.edu]

An In-depth Technical Guide to the 1H NMR Spectrum of 2,3,4-Trifluorobenzyl Bromide

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2,3,4-Trifluorobenzyl bromide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex molecule.

Introduction

This compound is a crucial building block in the synthesis of various fluorinated organic compounds, which are of significant interest in the pharmaceutical and agrochemical industries.[1] The precise structural elucidation of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the desired properties of the final products. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule.

The 1H NMR spectrum of this compound is particularly illustrative of the powerful, yet sometimes complex, information that can be gleaned from this technique. The presence of three adjacent fluorine atoms on the aromatic ring introduces intricate splitting patterns due to proton-fluorine (1H-19F) coupling, in addition to the expected proton-proton (1H-1H) coupling. Understanding these interactions is key to accurately assigning the spectral features.

Theoretical Framework: The Influence of Electronegativity and 1H-19F Coupling

The chemical shift of a proton is primarily determined by its local electronic environment. Electronegative atoms, such as fluorine and bromine, withdraw electron density from neighboring protons, "deshielding" them from the applied magnetic field. This results in a downfield shift (higher ppm value) of their resonance signals.[2][3]

In this compound, the benzylic protons of the -CH2Br group are expected to appear at a characteristic downfield position due to the influence of the adjacent bromine atom and the aromatic ring.[4] The aromatic protons are influenced by the three fluorine atoms and the bromomethyl group.

A key feature of the spectrum is the spin-spin coupling between the protons and the fluorine atoms. Fluorine-19 has a nuclear spin of I = 1/2, similar to protons, and is 100% naturally abundant, making 1H-19F coupling readily observable.[5] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.

-

2JHF (geminal coupling): Coupling between a proton and a fluorine atom attached to the same carbon. Not present in this molecule.

-

3JHF (vicinal coupling): Coupling through three bonds, typically between a fluorine atom and a proton on an adjacent carbon. This is a dominant feature in the aromatic region.

-

4JHF (meta coupling): Coupling over four bonds.

-

5JHF (para coupling): Coupling over five bonds.

The magnitude of these coupling constants provides valuable structural information.[6][7]

Predicted 1H NMR Spectrum of this compound

Structure and Proton Designations

For the purpose of this guide, the aromatic protons are designated as H(a) and H(b).

Detailed Spectral Analysis

1. Methylene Protons (-CH2Br):

-

Chemical Shift (δ): Expected to be in the range of 4.5-4.7 ppm. The benzylic position itself typically leads to a shift around 2.3-3.0 ppm.[4] However, the adjacent bromine atom is strongly deshielding, pushing the signal further downfield.

-

Multiplicity: This signal will appear as a triplet. This is due to coupling with the two adjacent aromatic protons, H(a) and H(b), being too small to be resolved, and a more significant four-bond coupling (4JHF) to the fluorine atom at position 4.

2. Aromatic Protons (H(a) and H(b)):

The aromatic region of the spectrum will be complex due to multiple couplings.

-

H(a) Proton:

-

Chemical Shift (δ): Expected around 7.1-7.3 ppm.

-

Multiplicity: This proton will exhibit a complex multiplet. It is coupled to:

-

The adjacent aromatic proton H(b) (3JHH, ortho coupling, typically 7-10 Hz).

-

The fluorine at C2 (3JHF, ortho coupling).

-

The fluorine at C3 (4JHF, meta coupling).

-

The fluorine at C4 (5JHF, para coupling).

-

The methylene protons (-CH2Br) (4JHH, small coupling).

-

-

-

H(b) Proton:

-

Chemical Shift (δ): Expected around 7.0-7.2 ppm.

-

Multiplicity: This proton will also be a complex multiplet due to coupling with:

-

The adjacent aromatic proton H(a) (3JHH, ortho coupling).

-

The fluorine at C4 (3JHF, ortho coupling).

-

The fluorine at C3 (4JHF, meta coupling).

-

The fluorine at C2 (5JHF, para coupling).

-

The methylene protons (-CH2Br) (5JHH, very small coupling).

-

-

Summary of Predicted Spectral Data

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH2Br | 4.5 - 4.7 | t | 4JHF ≈ 2-3 |

| H(a) | 7.1 - 7.3 | m | 3JHH ≈ 8, 3JHF(C2) ≈ 8-10, 4JHF(C3) ≈ 5-7, 5JHF(C4) ≈ 1-3 |

| H(b) | 7.0 - 7.2 | m | 3JHH ≈ 8, 3JHF(C4) ≈ 8-10, 4JHF(C3) ≈ 5-7, 5JHF(C2) ≈ 1-3 |

Note: These are estimated values and may vary depending on the solvent and spectrometer frequency.

Visualizing Coupling Interactions

The following diagram illustrates the primary coupling relationships within the this compound molecule.

Caption: Coupling network in this compound.

Experimental Protocol for 1H NMR Acquisition

The following provides a standardized procedure for obtaining a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), in a clean, dry vial. CDCl3 is a good choice as it is a common solvent for many organic compounds and its residual proton signal does not typically interfere with the signals of interest.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

-

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures complete relaxation of the nuclei, leading to more accurate integration.

-

Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 16 ppm is generally adequate.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities and coupling constants of the signals.

Conclusion

The 1H NMR spectrum of this compound is a prime example of how the interplay of electronic effects and spin-spin coupling can lead to a complex and information-rich spectrum. A thorough understanding of these principles is essential for the accurate interpretation of the data and the unambiguous confirmation of the molecule's structure. While an experimental spectrum is not publicly available, the predicted spectrum, based on well-established NMR theory, provides a robust framework for what to expect and how to approach its analysis. This guide serves as a valuable resource for scientists working with this and other complex fluorinated molecules.

References

- MySkinRecipes. (n.d.). This compound.

- Chemistry LibreTexts. (2023, October 30). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.

- Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Oregon State University. (n.d.). 1H NMR Chemical Shifts.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. spectroscopyasia.com [spectroscopyasia.com]

- 5. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2,3,4-Trifluorobenzyl Bromide

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 2,3,4-Trifluorobenzyl bromide (CAS 157911-55-2). Designed for researchers, chemists, and professionals in drug development, this document details the theoretical principles, a validated experimental protocol for data acquisition, and an in-depth interpretation of the compound's ¹³C NMR spectrum. The defining feature of this spectrum—complex signal splitting due to carbon-fluorine (C-F) coupling—is thoroughly examined to provide a clear framework for structural elucidation and purity assessment.

Theoretical Framework: The Influence of Electronegativity and C-F Coupling

The ¹³C NMR spectrum of an organic molecule provides a unique fingerprint based on the electronic environment of each carbon atom.[1][2] For this compound, the spectral features are dominated by two key factors: the inductive effects of the halogen substituents and the spin-spin coupling between carbon and fluorine nuclei.

-

Inductive Effects on Chemical Shift (δ): Fluorine, being the most electronegative element, strongly withdraws electron density from the benzene ring. This deshielding effect causes the directly attached carbon atoms (C2, C3, C4) to resonate at a significantly downfield position (higher ppm) compared to unsubstituted benzene (128.5 ppm). The bromomethyl (-CH₂Br) group also exhibits an electron-withdrawing inductive effect, influencing the chemical shift of the ipso-carbon (C1) and the benzylic carbon itself.

-

Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling (J_CF): The ¹⁹F nucleus has a spin quantum number of I = ½, similar to ¹H. Consequently, it couples to neighboring ¹³C nuclei, splitting their signals into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and is a powerful tool for unambiguous signal assignment.[3][4]

-

One-Bond Coupling (¹J_CF): A very large coupling (typically 240–260 Hz) observed for carbons directly bonded to fluorine. This results in a prominent doublet splitting for the signals of C2, C3, and C4.[5]

-

Two-Bond Coupling (²J_CF): A moderate coupling (typically 15–25 Hz) between a carbon and a fluorine atom on an adjacent carbon. For example, C1 is coupled to the fluorine on C2.[3]

-

Three-Bond Coupling (³J_CF): A smaller coupling (typically 5–10 Hz) that occurs over three bonds. For instance, C6 is coupled to the fluorine on C4.[3]

-

Long-Range Coupling (⁴J_CF and higher): Generally weak (<3 Hz) and often not resolved in standard ¹³C NMR spectra.

-

The interplay of these couplings results in complex multiplet patterns (e.g., doublet of doublets) that are foundational to the correct assignment of the aromatic carbons.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

This protocol outlines a self-validating methodology for obtaining a high-resolution, proton-decoupled ¹³C NMR spectrum of this compound. Adherence to these guidelines ensures reproducibility and accuracy.[6][7]

3.1 Materials and Instrumentation

-

Analyte: this compound (≥97% purity).

-

NMR Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 100 MHz (for ¹³C) NMR spectrometer equipped with a 5 mm broadband probe.

-

NMR Tubes: 5 mm high-precision NMR tubes.

3.2 Sample Preparation

-

Accurately weigh approximately 25-35 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ to the vial.

-

Gently agitate the vial until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

3.3 Spectrometer Setup and Data Acquisition

-

Insert the sample into the spectrometer's magnet.

-

Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, using the solvent lock signal as a reference.

-

Set the probe temperature to a standard value, typically 25 °C (298 K).

-

Acquire the spectrum using the following parameters:

-

Experiment: ¹³C with ¹H broadband decoupling (¹³C{¹H}).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2.0 seconds.

-

Pulse Angle: 45°.

-

Number of Scans: 1024 (adjust as needed to achieve a signal-to-noise ratio >20:1 for the smallest expected peak).

-

3.4 Data Processing

-

Apply an exponential line broadening factor of 1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the resulting spectrum manually to achieve a flat baseline.

-

Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to δ 77.16 ppm.

-

Integrate all signals (note: integration in ¹³C{¹H} NMR is not reliably quantitative without optimized parameters).

-

Perform peak picking to identify the chemical shift of each resonance to 0.1 ppm precision.

Spectral Interpretation and Data Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals: six for the aromatic carbons and one for the benzylic carbon. The assignment is based on the principles of C-F coupling and known substituent chemical shift (SCS) effects.

Diagram 1: Molecular Structure and Key C-F Couplings

Caption: Key one-, two-, and three-bond C-F couplings in this compound.

Table 1: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |

| CH₂Br | ~30-35 | t | ³JCF ≈ 4-6 | Aliphatic carbon shifted downfield by bromine. Exhibits small three-bond coupling to the fluorine on C2. |

| C6 | ~115-120 | d | ³JCF ≈ 5-8 | Shielded carbon ortho to the unsubstituted C5. Primarily coupled to the fluorine on C4 over three bonds. |

| C5 | ~125-130 | ddd | ²JCF ≈ 15-20, ³JCF ≈ 5-8, ⁴JCF ≈ 1-3 | The only aromatic CH group. Coupled to F on C4 (two bonds), F on C3 (three bonds), and F on C2 (four bonds). |

| C1 | ~128-133 | dt | ²JCF ≈ 18-22, ³JCF ≈ 4-6 | Quaternary carbon attached to CH₂Br. Exhibits two-bond coupling to F on C2 and three-bond coupling to F on C3. |

| C2 | ~140-145 | ddd | ¹JCF ≈ 245-255, ²JCF ≈ 12-18 | Fluorine-bearing carbon. Shows large one-bond coupling to its own F and smaller two-bond coupling to F on C3. |